![molecular formula C12H30N6 B14689935 N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine CAS No. 31295-50-8](/img/structure/B14689935.png)
N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine is a complex organic compound with the molecular formula C12H30N6. It is a heterocyclic building block commonly used in various chemical syntheses and industrial applications. The compound is characterized by its multiple amine groups and piperazine ring, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine typically involves the reaction of piperazine with ethylenediamine derivatives. One common method includes the stepwise addition of ethylenediamine to piperazine under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can produce a wide range of substituted amine derivatives.
Scientific Research Applications
N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, thereby inhibiting their activity. This makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
2-piperazin-1-ylethylamine: Another compound with a piperazine ring and similar amine groups.
N-(2-aminoethyl)piperazine: A simpler derivative with fewer amine groups.
Diethylenetriamine: A related compound with a similar structure but different functional groups.
Uniqueness
N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine is unique due to its multiple amine groups and extended ethylenediamine chain, which provide it with versatile reactivity and a wide range of applications in various fields.
Properties
CAS No. |
31295-50-8 |
|---|---|
Molecular Formula |
C12H30N6 |
Molecular Weight |
258.41 g/mol |
IUPAC Name |
N'-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H30N6/c13-1-2-14-3-4-15-5-6-16-7-10-18-11-8-17-9-12-18/h14-17H,1-13H2 |
InChI Key |
DSHUAPQCIFCKFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCCNCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


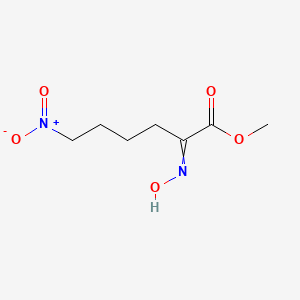

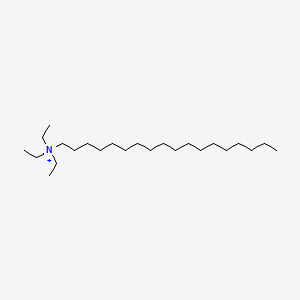
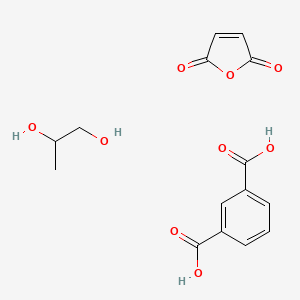
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
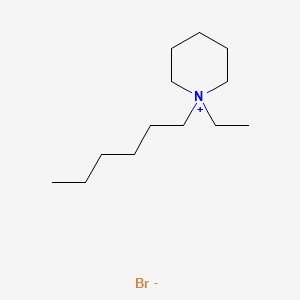
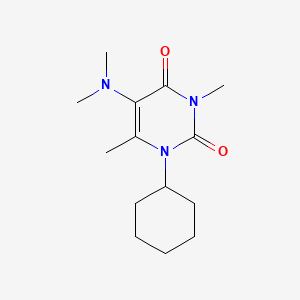

![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)

![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
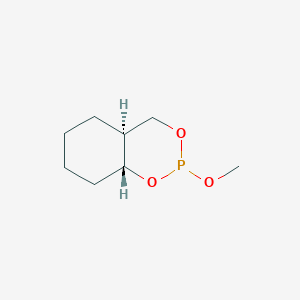
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)
